3-(1H-Imidazol-5-yl)-N-methylacrylamide
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Overview
Description
3-(1H-Imidazol-5-yl)-N-methylacrylamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-5-yl)-N-methylacrylamide typically involves the reaction of imidazole derivatives with acrylamide under specific conditions. One common method is the condensation reaction between an imidazole derivative and N-methylacrylamide in the presence of a suitable catalyst . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of imidazole derivatives, including this compound, often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Imidazol-5-yl)-N-methylacrylamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced nitrogen atoms .
Scientific Research Applications
3-(1H-Imidazol-5-yl)-N-methylacrylamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-5-yl)-N-methylacrylamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound with a similar structure but without the acrylamide group.
N-methylimidazole: A derivative with a methyl group attached to the nitrogen atom.
Acrylamide: A compound with a similar acrylamide group but without the imidazole ring.
Uniqueness
3-(1H-Imidazol-5-yl)-N-methylacrylamide is unique due to the presence of both the imidazole ring and the N-methylacrylamide group. This combination imparts specific chemical and biological properties that are not found in the individual components . For example, the compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it distinct from other similar compounds .
Properties
Molecular Formula |
C7H9N3O |
---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
(E)-3-(1H-imidazol-5-yl)-N-methylprop-2-enamide |
InChI |
InChI=1S/C7H9N3O/c1-8-7(11)3-2-6-4-9-5-10-6/h2-5H,1H3,(H,8,11)(H,9,10)/b3-2+ |
InChI Key |
XPLUVVHVBQZZII-NSCUHMNNSA-N |
Isomeric SMILES |
CNC(=O)/C=C/C1=CN=CN1 |
Canonical SMILES |
CNC(=O)C=CC1=CN=CN1 |
Origin of Product |
United States |
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